2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both benzofuran and thiazole rings. Compounds containing these rings are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling. Common synthetic routes include:
Cyclization Reactions: Benzofuran rings can be synthesized through cyclization of o-hydroxyacetophenones under basic conditions.
Thiazole Formation: Thiazole rings are often formed via cyclization reactions involving thiourea and α-haloketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of laboratory-scale reactions, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various substituted benzofuran and thiazole derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, while the thiazole ring can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combined benzofuran and thiazole structure, which imparts a distinct set of biological activities and chemical properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)10-6-13-11(17-10)8-1-2-9-7(5-8)3-4-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHLYGNTGDUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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